molecular formula C24H25FNO4Na B601121 Fluvastatin Sodium CAS No. 94061-81-1

Fluvastatin Sodium

カタログ番号: B601121
CAS番号: 94061-81-1
分子量: 433.46
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Fluvastatin Sodium, also known as Fractal or Fluindostatin, primarily targets the hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid made by the body .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the cholesterol biosynthesis pathway . This inhibition results in a decrease in cholesterol production within the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway , which is responsible for cholesterol biosynthesis . By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonic acid, thereby decreasing the synthesis of cholesterol . This leads to a reduction in the levels of low-density lipoprotein (LDL) cholesterol, also known as “bad cholesterol”, in the blood .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . It is quickly and almost completely absorbed from the gut, with a bioavailability of about 24-30% . Over 98% of the substance is bound to plasma proteins . It is metabolized in the liver primarily by the cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP2C8 . The drug is primarily excreted in the feces (95%), with a smaller amount excreted in the urine (5%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol levels. By inhibiting the production of cholesterol, it helps lower the levels of LDL cholesterol in the blood . This can help reduce the risk of cardiovascular diseases, including myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Additionally, the drug’s metabolism can be affected by inhibitors of the cytochrome P450 enzymes, such as fluconazole, a potent inhibitor of CYP2C9 .

化学反応の分析

Fluvastatin Sodium structures can undergo various chemical reactions depending on their composition. For instance, fractal surfaces made from waxes can interact with different reagents to modify their properties. Common reactions include oxidation and reduction processes, which can alter the surface characteristics of the fractal structures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Clinical Applications

1. Hyperlipidemia Management
Fluvastatin sodium is primarily indicated for the treatment of hyperlipidemia, particularly in patients with elevated low-density lipoprotein cholesterol levels. Clinical studies have demonstrated its efficacy in reducing cholesterol levels and consequently lowering the risk of cardiovascular diseases. For instance, a study highlighted the effectiveness of this compound in patients with a high risk of cardiovascular events, showing significant reductions in total cholesterol and low-density lipoprotein cholesterol levels .

2. Cardiovascular Disease Prevention
In addition to its lipid-lowering effects, this compound has been investigated for its potential benefits in preventing cardiovascular diseases. Research indicates that it may reduce the incidence of coronary heart disease and related complications through mechanisms beyond cholesterol reduction, such as improving endothelial function and exerting anti-inflammatory effects .

Formulation Advancements

1. Solid Composite Medicament Formulations
Recent patents have introduced innovative solid formulations of this compound that enhance its stability and bioavailability. These formulations often combine this compound with various inorganic salts to create stable composite medications that maintain therapeutic efficacy over time. For example, one patent describes a formulation that includes this compound mixed with salts like dicalcium phosphate or sodium bicarbonate, optimizing the drug's stability and performance .

2. Transdermal Delivery Systems
Research has explored transdermal delivery systems for this compound to improve patient compliance and reduce gastrointestinal side effects associated with oral administration. A study evaluated drug-in-adhesive transdermal patches containing this compound, demonstrating enhanced skin permeation when combined with naturally occurring terpenes . This approach could provide an alternative route for administering statins, particularly for patients who experience adverse effects from oral formulations.

Analytical Applications

1. Electrochemical Studies
this compound has also been subjected to electrochemical analysis to develop sensitive analytical methods for its detection and quantification. Studies utilizing voltammetric techniques on glassy carbon electrodes have shown promising results in determining the compound's concentration in various samples . Such methods are valuable for quality control in pharmaceutical formulations and therapeutic monitoring.

Case Studies

  • Efficacy in Special Populations: A clinical trial assessed the efficacy of this compound extended-release formulation (80 mg) in hypercholesterolemic patients with additional cardiovascular risk factors. The results indicated significant improvements in lipid profiles over a 12-week period, affirming its role as a first-line therapy in this population .
  • Comparative Studies: Comparative effectiveness studies have positioned this compound against other statins, revealing it to be less potent than some alternatives but still effective in specific patient demographics. This aspect highlights the importance of personalized medicine in statin therapy .

類似化合物との比較

Fluvastatin Sodium structures are unique in their self-similar geometry and large surface area. Similar compounds include other materials with complex geometries, such as porous media and colloidal aggregations . fractal structures are distinct in their ability to exhibit self-similarity at multiple scales, which gives them unique properties not found in other materials. Other similar compounds include polymers and rough surfaces, which also exhibit complex geometries but lack the self-similar patterns characteristic of fractal structures .

生物活性

Fluvastatin sodium is a synthetic compound classified as a HMG-CoA reductase inhibitor , commonly used to manage hypercholesterolemia. It functions by competitively inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

This compound exerts its effects primarily through the inhibition of HMG-CoA reductase, leading to:

  • Decreased cholesterol synthesis in the liver.
  • Increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream.
  • Reduction in vascular smooth muscle proliferation , contributing to its potential cardiovascular benefits .

Biological Activity

The biological activity of this compound includes:

  • IC50 Values :
    • HMG-CoA reductase inhibition: IC50 = 40-100 nM at human liver microsomes.
    • Inhibition of vascular smooth muscle proliferation: IC50 = 70 nM in vitro .
  • Antioxidant Effects : Fluvastatin exhibits antioxidant properties that may further contribute to its cardiovascular protective effects .

Therapeutic Applications

This compound is primarily indicated for:

  • Hyperlipidemia : It effectively lowers LDL cholesterol levels, which is critical for reducing cardiovascular disease risk.
  • Obesity Management : Recent studies suggest that fluvastatin may activate brown adipose tissue (BAT), enhancing energy expenditure and improving metabolic parameters in obesity models .
  • Cancer Prevention : Emerging evidence indicates that fluvastatin may inhibit tumor growth and metastasis in non-small cell lung cancer (NSCLC) models by modulating key signaling pathways .

Case Studies and Research Findings

Several studies have explored the diverse applications and effects of this compound:

  • Obesity and Metabolism :
    • A study demonstrated that fluvastatin treatment increased UCP1 expression in human brown adipocytes, promoting BAT activity and resisting high-fat diet-induced weight gain in mice. This suggests potential for treating obesity and associated metabolic disorders .
  • Medication-related Osteonecrosis of the Jaw (MRONJ) :
    • Research indicated that local injection of fluvastatin following tooth extraction reduced necrotic bone exposure in a rat model of MRONJ. The study tested various dosages (0.1 mg/kg, 1.0 mg/kg, and 10 mg/kg) and found significant protective effects at medium doses .
  • Cancer Research :
    • Fluvastatin has shown promise as a chemopreventive agent against NSCLC by inhibiting cell growth and inducing apoptosis through HMGCR pathway modulation. This positions fluvastatin as a potential therapeutic option beyond cholesterol management .

Summary of Clinical Studies

StudyPopulationDosageDurationOutcome
ZA0129 boys aged 9-12 with heterozygous familial hypercholesterolemia20-80 mg/day24 monthsSignificant reduction in LDL-C levels
B230170 patients aged 10-17 with heterozygous familial hypercholesterolemia20-80 mg/day114 weeks26.1% achieved LDL-C goal ≤130 mg/dL

特性

IUPAC Name

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHKIMDNBDHJB-RPQBTBOMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93957-55-2 (hydrochloride salt), 93957-55-2 (Parent)
Record name Fluvastatin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3044758
Record name Fluvastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93957-55-2
Record name Fluvastatin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(3R*,5S*,6E)-7-[3-(4-Fluorophenyl)-1-(1-methyethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fluvastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYF7O1FV7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。